REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[NH:5][C:4](=[O:10])[CH:3]=1.C(O[CH:14](OCC)[CH2:15][CH:16](OCC)OCC)C>C(O)C.O>[CH3:8][N:7]1[C:2]2[N:1]=[CH:14][CH:15]=[CH:16][C:3]=2[C:4](=[O:10])[NH:5][C:6]1=[O:9]
|
Name
|
|
Quantity
|
14.34 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(NC(N1C)=O)=O
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(OCC)OCC)OCC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
the precipitated intermediate is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
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Details
|
7.71 g of the condensation product of the acetal and the amino group is added to 12.5 mL concentrated sulfuric acid
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Type
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TEMPERATURE
|
Details
|
the mixture is heated to 160° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
the mixture is poured into 125 g ice
|
Type
|
CUSTOM
|
Details
|
The crude product precipitates from the medium
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
washed to neutral pH
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
4.84 g of the crude product is dissolved in 2 l
|
Type
|
TEMPERATURE
|
Details
|
refluxing methanol
|
Type
|
ADDITION
|
Details
|
300 mL silicagel is added
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
is purified by preparative column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C2=C1N=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |